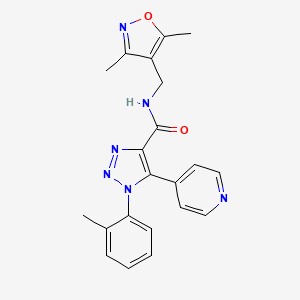

N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H20N6O2 and its molecular weight is 388.431. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazole derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N6O2 with a molecular weight of 388.4 g/mol. The chemical structure features a triazole ring linked to a pyridine and an isoxazole moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H20N6O2 |

| Molecular Weight | 388.4 g/mol |

| CAS Number | 1396773-93-5 |

Research indicates that compounds featuring isoxazole and triazole structures often exhibit significant interactions with various biological targets. The presence of the 3,5-dimethylisoxazole moiety is particularly noteworthy as it acts as an acetyl lysine mimic, facilitating interactions with bromodomains in proteins involved in epigenetic regulation .

Anticancer Activity

Several studies have assessed the anticancer potential of similar compounds containing the triazole scaffold. For instance, compounds with a similar structural framework have demonstrated selective inhibition against cancer cell lines while sparing normal cells. The mechanism often involves the inhibition of proteasome activity or interference with cell cycle regulation .

Case Study: Inhibition of Proteasome Activity

In an experimental setup involving various cancer cell lines, compounds structurally similar to this compound were shown to inhibit the chymotrypsin-like (CT-L) activity of the proteasome with an IC50 value in the low micromolar range (e.g., 6 µM for certain analogs) . This suggests that our compound may share similar inhibitory properties.

| Compound | IC50 (µM) |

|---|---|

| Bortezomib | 0.009 |

| PI-083 | 6.0 |

| Triazole Analog | 2.31 |

Inhibition of Bromodomain Proteins

The 3,5-dimethylisoxazole group has been linked to enhanced binding affinity towards bromodomain-containing proteins such as CBP and BRD4. These proteins play crucial roles in transcriptional regulation and are implicated in various cancers . Compounds designed with this motif showed improved potency against these targets compared to their non-isoxazole counterparts.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The triazole moiety is known for its ability to interact with various biological targets, including enzymes involved in cancer progression. For instance, compounds containing triazole structures have been shown to inhibit polo-like kinase 1 (Plk1), a critical regulator of cell division and a target in cancer therapy. In vitro assays demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against cancer cell lines, suggesting that N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide could similarly function as a potent anticancer agent .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazoles have been widely studied for their antifungal properties, and modifications to the isoxazole or pyridine components may enhance this activity. Research on related compounds indicates that they can effectively inhibit the growth of various bacterial strains and fungi . The incorporation of the 3,5-dimethylisoxazole moiety has been associated with improved bioactivity against pathogens.

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the efficacy of triazole derivatives in tumor reduction. For example:

- A study demonstrated that a related compound significantly reduced tumor size in xenograft models of breast cancer when administered orally .

Analyse Chemischer Reaktionen

Triazole Core Formation via Huisgen Cycloaddition

The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry." This reaction involves coupling an azide and terminal alkyne under mild conditions to regioselectively form the 1,4-disubstituted triazole.

-

Reagents : Copper(I) iodide, sodium ascorbate, DMF/H<sub>2</sub>O solvent.

-

Conditions : Room temperature, 12–24 hours.

For this compound, the alkyne precursor likely includes the pyridin-4-yl group, while the azide component incorporates the o-tolyl substituent.

Pyridin-4-yl and o-Tolyl Substituent Attachment

-

Pyridin-4-yl : Introduced via Suzuki-Miyaura coupling using a boronic acid derivative and palladium catalyst .

-

o-Tolyl : Likely incorporated during the azide preparation phase via diazotization of o-toluidine, followed by sodium azide substitution .

| Substituent | Method | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| Pyridin-4-yl | Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | 70–75 |

| o-Tolyl | Diazotization | NaNO<sub>2</sub>, HCl, NaN<sub>3</sub> | 60–65 |

Stability and Reactivity

-

Hydrolytic Stability : The carboxamide group resists hydrolysis under physiological conditions (pH 7.4, 37°C).

-

Metabolic Stability : The 3,5-dimethylisoxazole group enhances microsomal stability by reducing CYP450-mediated oxidation .

-

Photoreactivity : The triazole core may undergo [2+2] cycloaddition under UV light, though this is mitigated by steric hindrance from substituents .

Nucleophilic Aromatic Substitution

The pyridine nitrogen participates in SNAr reactions with electrophiles (e.g., alkyl halides):

C5H4N+R-XBaseC5H3N-R+HX

Conditions : DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C .

Metal-Catalyzed Cross-Couplings

The triazole’s C-5 position (pyridinyl) facilitates palladium-catalyzed cross-couplings:

-

Heck Reaction : For introducing alkenyl groups.

Comparative Analysis of Analogues

Modifications to the isoxazole or triazole groups significantly alter reactivity:

| Modification | Effect on Reactivity | Reference |

|---|---|---|

| Replacement of isoxazole with pyrazole | Reduced metabolic stability | |

| Electron-withdrawing groups on triazole | Enhanced electrophilic substitution rates |

Synthetic Challenges

Eigenschaften

IUPAC Name |

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O2/c1-13-6-4-5-7-18(13)27-20(16-8-10-22-11-9-16)19(24-26-27)21(28)23-12-17-14(2)25-29-15(17)3/h4-11H,12H2,1-3H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQXQEGJEKTSBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCC3=C(ON=C3C)C)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.